molecular formula C19H18N2O2 B2551434 (2E)-2-cyano-N-(2,5-dimethylphenyl)-3-(2-methoxyphenyl)acrylamide CAS No. 329724-19-8

(2E)-2-cyano-N-(2,5-dimethylphenyl)-3-(2-methoxyphenyl)acrylamide

Cat. No.: B2551434
CAS No.: 329724-19-8
M. Wt: 306.365
InChI Key: PFWMZGCALOPQBO-LFIBNONCSA-N
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Description

“(2E)-2-cyano-N-(2,5-dimethylphenyl)-3-(2-methoxyphenyl)acrylamide” is a biochemical used for proteomics research . It has a molecular formula of C19H18N2O2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully detailed in the available resources. The molecular formula is C19H18N2O2 , but properties like melting point, boiling point, density, etc., are not provided.

Scientific Research Applications

(2E)-2-cyano-N-(2,5-dimethylphenyl)-3-(2-methoxyphenyl)acrylamide has been studied extensively due to its potential application in various fields. It has been used in drug development, as it has been found to have a wide range of biological and chemical properties. It has also been used in biosynthesis, as it can be used to create a variety of compounds. Additionally, this compound has been used in the synthesis of polymers, as it can be used to create polymers with unique properties. Furthermore, this compound has been used in the synthesis of catalysts, as it can be used to create catalysts that can be used in a variety of chemical reactions.

Mechanism of Action

The mechanism of action of (2E)-2-cyano-N-(2,5-dimethylphenyl)-3-(2-methoxyphenyl)acrylamide is not yet fully understood. However, it is believed that the compound acts as a substrate for enzymes, and it is thought to bind to specific enzymes and inhibit their activity. Additionally, it is believed that this compound can interact with other molecules and disrupt their function. Furthermore, it is thought that this compound can act as an inhibitor of certain proteins and enzymes, and it is believed that it can also interact with DNA and RNA.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been found to have antioxidant and anti-inflammatory properties, and it has been found to be effective in treating various diseases and conditions, including cancer, diabetes, and obesity. Additionally, this compound has been found to have neuroprotective effects, and it has been found to reduce anxiety and depression. Furthermore, this compound has been found to have anti-cancer effects, and it has been found to be effective in treating various types of cancer.

Advantages and Limitations for Lab Experiments

(2E)-2-cyano-N-(2,5-dimethylphenyl)-3-(2-methoxyphenyl)acrylamide has a number of advantages and limitations for lab experiments. One of the main advantages of this compound is that it is relatively easy to synthesize, and it can be isolated in high yields. Additionally, this compound is a relatively stable compound, and it can be stored for long periods of time without degrading. Furthermore, this compound is relatively non-toxic, and it can be used in a variety of lab experiments without posing a risk to the researcher.
However, there are also some limitations to using this compound in lab experiments. One of the main limitations is that it is difficult to control the concentration of the compound, as it can be difficult to accurately measure the amount of this compound in a solution. Additionally, this compound is not soluble in water, and it can be difficult to dissolve the compound in aqueous solutions. Furthermore, this compound is not very stable in the presence of light, and it can degrade quickly when exposed to light.

Future Directions

Although (2E)-2-cyano-N-(2,5-dimethylphenyl)-3-(2-methoxyphenyl)acrylamide has been studied extensively, there are still many unanswered questions about the compound. One of the main areas of research is to better understand the biochemical and physiological effects of this compound. Additionally, further research is needed to better understand the mechanism of action of this compound, as well as its potential application in drug development and biosynthesis. Furthermore, further research is needed to explore the potential of this compound in the synthesis of polymers and catalysts. Finally, further research is needed to explore the potential of this compound in the treatment of various diseases and conditions.

Synthesis Methods

(2E)-2-cyano-N-(2,5-dimethylphenyl)-3-(2-methoxyphenyl)acrylamide can be synthesized via a two-step process that involves the reaction of 2,5-dimethyl-3-methoxyphenylacrylamide with cyanide anion. The first step involves the reaction of the 2,5-dimethyl-3-methoxyphenylacrylamide with a base, such as potassium carbonate, to form the corresponding potassium salt. The second step involves the addition of cyanide anion to the potassium salt to form the desired this compound product. This reaction is typically carried out at room temperature, and the product can be isolated in high yields.

Properties

IUPAC Name

(E)-2-cyano-N-(2,5-dimethylphenyl)-3-(2-methoxyphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c1-13-8-9-14(2)17(10-13)21-19(22)16(12-20)11-15-6-4-5-7-18(15)23-3/h4-11H,1-3H3,(H,21,22)/b16-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFWMZGCALOPQBO-LFIBNONCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C(=CC2=CC=CC=C2OC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C)NC(=O)/C(=C/C2=CC=CC=C2OC)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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